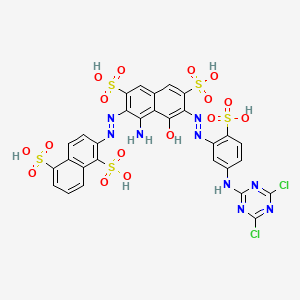
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminocarbonyl group, a dimethylhydrazino moiety, and a methylpropanoate backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazino intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound to form the hydrazino intermediate.
Introduction of the aminocarbonyl group: The hydrazino intermediate is then reacted with an isocyanate or a similar reagent to introduce the aminocarbonyl group.
Esterification: The final step involves the esterification of the intermediate with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl or hydrazino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl and hydrazino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylbutanoate: Similar structure with an additional methyl group.
Ethyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-ethylpropanoate: Similar structure with an ethyl group on the propanoate backbone.
Uniqueness
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
96804-67-0 |
|---|---|
Formule moléculaire |
C8H17N3O3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 3-[carbamoyl(dimethylamino)amino]-2-methylpropanoate |
InChI |
InChI=1S/C8H17N3O3/c1-6(7(12)14-4)5-11(8(9)13)10(2)3/h6H,5H2,1-4H3,(H2,9,13) |
Clé InChI |
UXEWTRAREXBASD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C(=O)N)N(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


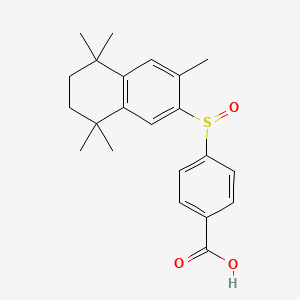





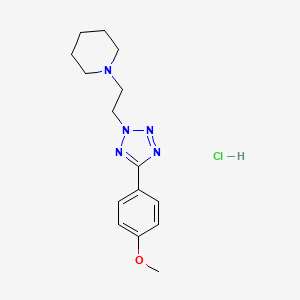
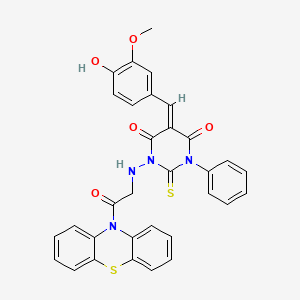
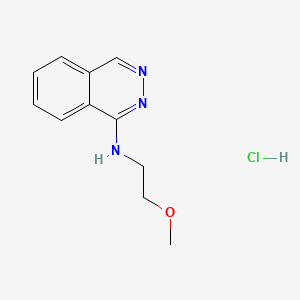
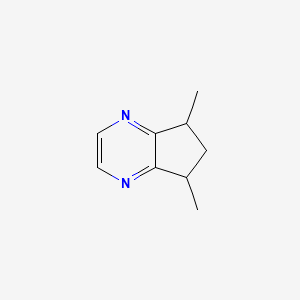
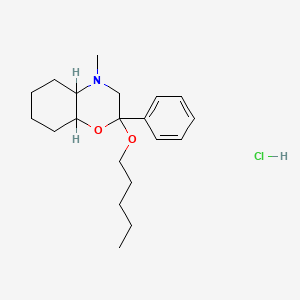
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)

